molecular formula C20H14Cl2FNO3S B2814449 3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide CAS No. 338398-78-0

3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide

Cat. No.: B2814449
CAS No.: 338398-78-0
M. Wt: 438.29
InChI Key: QODAMKXFEXVZGY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FNO3S/c21-15-9-14(10-16(22)11-15)20(25)24-18-5-1-13(2-6-18)12-28(26,27)19-7-3-17(23)4-8-19/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODAMKXFEXVZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide (CAS No: 338398-78-0) is a synthetic compound with potential biological activities. The compound features a complex structure that includes dichlorobenzamide and a sulfonylmethyl group attached to a fluorophenyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Empirical Formula : C20H14Cl2FNO3S
  • Molecular Weight : 438.3 g/mol
  • Physical State : Solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antiviral and antibacterial properties.

Antiviral Activity

Recent research has highlighted the potential antiviral effects of compounds structurally related to this compound. For instance, studies on N-phenyl benzamides have shown promising results against enteroviruses such as Coxsackie Virus A9 (CVA9). These compounds demonstrated a direct mechanism of action by binding to the viral capsid, stabilizing the virions and preventing their uncoating during infection. The effective concentration (EC50) for related compounds was reported to be around 1 µM with a high specificity index .

CompoundEC50 (µM)Specificity Index
CL2121140
CL2131140

The mechanism through which this compound exerts its effects is believed to involve:

  • Capsid Binding : Similar to other N-phenyl benzamides, it likely binds to hydrophobic pockets within viral capsids.
  • Stabilization of Virions : Preventing uncoating and subsequent viral replication.
  • Potential Interaction with Bacterial Enzymes : Although not directly studied for this compound, benzamides often interact with bacterial cell wall synthesis pathways.

Case Studies

  • Antiviral Screening : A study involving a series of N-phenyl benzamides demonstrated that pre-treatment with these compounds significantly reduced viral loads in cell cultures infected with CVA9. The compounds were shown to maintain high cell viability even at concentrations up to 100 µM .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicated that the presence of both the fluorophenyl and sulfonylmethyl groups is crucial for maintaining antiviral activity. Modifications in these groups can lead to a loss of efficacy .

Safety and Toxicology

According to safety data sheets, this compound is classified under GHS as causing skin and eye irritation. It is important to handle this compound with care under controlled conditions due to its potential toxicity upon exposure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of benzamide compounds, including 3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide, exhibit promising anticancer activities. For instance, studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These compounds may act on specific molecular targets such as tyrosine kinases or dihydrofolate reductase, which are critical in cancer progression and survival .

2. Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Molecular docking studies have demonstrated that it can form stable complexes with target enzymes, suggesting its utility in drug design aimed at inhibiting specific biochemical pathways relevant to diseases like cancer . The binding affinities and interaction profiles are typically assessed using computational methods alongside in vitro assays.

Biochemical Research Applications

1. Targeted Drug Development
The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent. Researchers are exploring its derivatives to optimize pharmacological properties and reduce side effects .

2. Mechanistic Studies
Studies involving this compound contribute to understanding the molecular mechanisms underlying various biological processes. For example, it has been used in research focusing on the modulation of signaling pathways that are crucial for cell survival under hypoxic conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several benzamide derivatives against A549 lung cancer cells. The findings revealed that compounds similar to this compound exhibited significant growth inhibition, with IC50 values indicating potent activity .

Case Study 2: Enzyme Interaction

Another investigation utilized molecular docking to assess the interaction between this compound and dihydrofolate reductase. The study reported favorable binding energy values, suggesting potential as a lead compound for developing new inhibitors targeting this enzyme .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,5-Dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide
  • CAS No.: 338398-63-3
  • Molecular Formula: C₂₀H₁₄Cl₂FNO₂S
  • Molecular Weight : 404.3 g/mol
  • Key Structural Features :
    • A benzamide core substituted with 3,5-dichloro groups.
    • A 4-fluorophenylsulfonylmethyl moiety attached to the para position of the aniline ring.

This compound belongs to the benzamide class, characterized by a carboxamide linkage between a substituted benzoyl group and an aromatic amine.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties / Applications
Target Compound C₂₀H₁₄Cl₂FNO₂S 3,5-Cl₂, 4-F-C₆H₄-SO₂-CH₂-C₆H₄- 404.3 High polarity due to SO₂ group
3,5-Dichloro-N-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)benzamide C₂₁H₁₄Cl₂N₂OS 3,5-Cl₂, 3-CN, 4-Me-C₆H₄-S-CH₂-C₆H₄- 413.32 Sulfanyl (S-) group reduces polarity
3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₈Cl₂F₃NO 3,5-Cl₂, 3-CF₃-C₆H₄- 318.1 Strong electron-withdrawing CF₃ group
Compound 5e (1,4-naphthoquinone derivative) C₃₄H₂₂Cl₂N₂O₅S₂ 3,5-Cl₂, 1,4-naphthoquinone core, phenylthio-sulfonyl linkage 665.6 Anticancer activity (IC₅₀ < 10 µM)
4-(2-Aminoethoxy)-3,5-dichloro-N-[3-(isopropoxy)phenyl]benzamide C₁₈H₂₀Cl₂N₂O₃ 3,5-Cl₂, 2-aminoethoxy, 3-OCH(CH₃)₂-C₆H₄- 383.3 Amino group enhances hydrophilicity

Key Observations :

  • Polarity : The sulfonyl group in the target compound increases polarity compared to sulfanyl (S-) analogs .

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to sulfanyl or alkyl-substituted analogs .
  • Thermal Stability : Predicted boiling points for analogs range from 513.9°C () to lower values for less polar derivatives, correlating with molecular weight and substituent effects .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for amidation, DCM for sulfonylation).
  • Purification via column chromatography or recrystallization .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Combine analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95% recommended for biological assays).
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and dichlorophenyl groups) .
  • X-ray Crystallography : Resolve stereoelectronic effects of sulfonylmethyl and chloro groups .

Advanced: What methodologies are employed to study its potential as a kinase inhibitor?

Answer:

  • Biochemical Assays :
    • Kinase Activity Assays : Measure IC₅₀ values using ADP-Glo™ or radioactive [γ-³²P]ATP in dose-response studies.
    • Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay).
  • Structural Analysis :
    • Molecular Docking : Predict binding modes to ATP pockets (e.g., using AutoDock Vina).
    • SAR Studies : Modify substituents (e.g., replace Cl with CF₃) to optimize potency .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variability in pH, ionic strength, or ATP concentrations.
  • Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
  • Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives .

Advanced: What computational tools are suitable for predicting its physicochemical properties?

Answer:

  • LogP/Dissolution : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (LogP ≈ 3.5–4.2).
  • pKa Prediction : SPARC or MoKa for ionization states (sulfonamide pKa ≈ 9–10).
  • ADMET Prediction : SwissADME or ADMETLab2.0 for bioavailability and toxicity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro/fluoro intermediates.
  • Waste Disposal : Neutralize sulfonamide residues with NaOH before disposal .

Advanced: How can its stability under varying pH conditions be assessed?

Answer:

  • Forced Degradation Studies :
    • Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.
    • Monitor degradation via LC-MS (e.g., hydrolysis of benzamide to benzoic acid).
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Answer:

  • IR Spectroscopy : Sulfonyl S=O stretch at ~1350 cm⁻¹; amide C=O at ~1650 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 453.3 (C₂₀H₁₄Cl₂FNO₃S⁺) .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight453.3 g/molHRMS
LogP3.8 ± 0.2MarvinSketch
Aqueous Solubility<0.1 mg/mL (pH 7.4)Shake-flask
Melting Point215–218°CDSC

Advanced: What strategies optimize its pharmacokinetic profile for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters to enhance solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release.
  • Metabolic Blocking : Fluorinate labile positions to reduce CYP450-mediated oxidation .

Advanced: How can crystallographic data resolve ambiguities in its 3D conformation?

Answer:

  • Single-Crystal X-ray Diffraction : Determine dihedral angles between sulfonylmethyl and benzamide planes.
  • Electron Density Maps : Identify hydrogen bonds (e.g., amide N–H∙∙∙O=S interactions) influencing stability .

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